3-Oxabicyclo[4.1.0]heptane-6-carboxylic acid
Description
3-Oxabicyclo[4.1.0]heptane-6-carboxylic acid is a bicyclic compound featuring a seven-membered ring system with an oxygen atom at the 3-position and a carboxylic acid group at the 6-position. Its rigid bicyclic framework and oxygen substitution make it a valuable scaffold in medicinal chemistry, particularly as a non-nitrogenous isostere of morpholine. This structural mimicry enables its application in inhibitors targeting the PI3K-AKT-mTOR pathway, where it modulates conformational preferences critical for binding interactions .
Key features include:
- Molecular formula: C₇H₁₀O₃ (inferred from bicyclo[4.1.0]heptane backbone).
- Structural rigidity: The bicyclic system enforces a specific three-dimensional conformation, enhancing target selectivity.
- Applications: Used in drug discovery for its ability to replace morpholine in kinase inhibitors, improving metabolic stability and reducing off-target effects .
Properties
IUPAC Name |
3-oxabicyclo[4.1.0]heptane-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c8-6(9)7-1-2-10-4-5(7)3-7/h5H,1-4H2,(H,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFEJYBAOLMBLCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2C1(C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2166997-97-1 | |
| Record name | 3-oxabicyclo[4.1.0]heptane-6-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxabicyclo[4.1.0]heptane-6-carboxylic acid typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method allows for the formation of the bicyclic structure in a highly stereoselective manner. The reaction conditions often include the use of Lewis acids as catalysts to promote the cycloaddition process.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Oxabicyclo[4.1.0]heptane-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxirane ring to diols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include ketones, diols, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry Applications
One of the most significant applications of 3-Oxabicyclo[4.1.0]heptane-6-carboxylic acid is in the development of inhibitors targeting the PI3K-AKT-mTOR signaling pathway, which is crucial in cancer biology. Research has demonstrated that derivatives of this compound can act as non-nitrogen-containing morpholine isosteres, providing a novel approach to designing anticancer agents .
Case Study: Inhibitors of the PI3K-AKT-mTOR Pathway
- Objective : To explore the effectiveness of 3-Oxabicyclo[4.1.0]heptane derivatives as inhibitors.
- Methodology : Synthesis of various derivatives followed by biological assays to evaluate their inhibitory activity.
- Findings : Several compounds exhibited significant inhibition of cancer cell proliferation, indicating potential for further development as therapeutic agents.
Material Science Applications
In material science, this compound is utilized in the synthesis of epoxy resins and other polymeric materials due to its ability to undergo polymerization reactions effectively.
Table 1: Properties and Applications in Material Science
| Property | Description | Application |
|---|---|---|
| Epoxy Formation | Reacts with amines and hardeners | Coatings, adhesives |
| Thermal Stability | High thermal resistance | Electrical encapsulants |
| Mechanical Strength | Enhances toughness in polymer matrices | Structural applications |
Synthesis and Derivatives
The synthesis of this compound typically involves cyclization reactions starting from simpler organic precursors. The ability to modify this compound through various functional groups allows for a wide range of derivatives with tailored properties for specific applications.
Example Synthesis Route:
- Starting Material : Cyclopentene derivatives.
- Reagents : Oxidizing agents (e.g., peracetic acid).
- Conditions : Controlled temperature and pressure to facilitate cyclization.
- Yield : Optimization can lead to high yields suitable for industrial applications.
Mechanism of Action
The mechanism of action of 3-Oxabicyclo[4.1.0]heptane-6-carboxylic acid involves its interaction with various molecular targets. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with enzymes, receptors, or other biomolecules. These interactions can modulate biological pathways and result in specific physiological effects.
Comparison with Similar Compounds
Comparative Data Table
Biological Activity
3-Oxabicyclo[4.1.0]heptane-6-carboxylic acid is a bicyclic compound notable for its unique structural features, including an oxirane ring fused to a cyclohexane framework. This compound has garnered attention in scientific research due to its potential biological activities, which are explored in various fields, including medicinal chemistry and biochemistry.
Chemical Structure and Properties
- IUPAC Name : this compound
- CAS Number : 2166997-97-1
- Molecular Weight : 142.15 g/mol
- Chemical Formula : C8H12O3
The compound's structure allows it to engage in diverse chemical reactions, such as oxidation and substitution, which are crucial for its biological interactions and applications in drug development.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules through the oxirane ring. These interactions can lead to:
- Enzyme Modulation : The compound may act as an inhibitor or activator of specific enzymes, impacting metabolic pathways.
- Receptor Binding : It can bind to cellular receptors, influencing signal transduction processes.
- Formation of Reactive Intermediates : The ring-opening reactions of the oxirane can generate reactive species that modify other biomolecules, potentially leading to therapeutic effects.
In Vitro and In Vivo Research
Research has demonstrated several biological activities associated with this compound:
- Antimicrobial Activity : Studies indicate that derivatives of this compound exhibit antimicrobial properties against various bacterial strains, suggesting potential applications in treating infections.
- Cytotoxicity : Preliminary studies have shown that certain analogs possess cytotoxic effects on cancer cell lines, indicating their potential as anticancer agents.
- Neuroprotective Effects : Some investigations suggest that the compound may have neuroprotective properties, possibly through modulation of oxidative stress pathways.
Case Studies
A few notable case studies highlight the biological relevance of this compound:
- Study on Antimicrobial Properties : A study evaluated the efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL, suggesting its potential as a lead compound for antibiotic development .
- Cytotoxicity Assessment : In a study involving human cancer cell lines (e.g., HeLa and MCF-7), derivatives of this compound were tested for cytotoxic activity using MTT assays. Results showed IC50 values ranging from 20 to 50 µM, indicating moderate cytotoxicity and warranting further exploration for anticancer drug development .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is helpful to compare it with similar bicyclic compounds:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| 7-Oxabicyclo[2.2.1]heptane | Bicyclic | Antimicrobial properties |
| 3-Oxabicyclo[3.1.0]hexane | Bicyclic | Moderate cytotoxicity |
| This compound | Bicyclic with carboxylic acid | Antimicrobial and potential anticancer activity |
Q & A
Q. What safety protocols are critical when handling this compound in large-scale reactions?
- Methodological Answer :
- PPE Requirements : Use gloves, goggles, and fume hoods to prevent exposure to irritants (e.g., carboxylic acid vapors) .
- Waste Management : Neutralize acidic byproducts before disposal .
- Process Safety : Monitor exothermic reactions (e.g., ring-opening) using calorimetry to prevent thermal runaway .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
